BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide to the Chemical
Properties of Egfr-IN-106 (SMUZ106)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Egfr-IN-106

Cat. No.: B12375602

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of Egfr-IN-106, a novel and highly selective Epidermal Growth Factor Receptor
(EGFR) inhibitor, also identified as SMUZ106. This document details the compound's
mechanism of action, summarizes its key quantitative data, and provides detailed experimental
protocols for its evaluation.

Core Chemical and Pharmacological Properties

Egfr-IN-106, with the chemical name 6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-6-
yl)quinazolin-4-amine, is a small-molecule tyrosine kinase inhibitor. It demonstrates high
selectivity and potent inhibitory activity against EGFR, particularly the EGFRvIII mutation
prevalent in glioblastoma.

Mechanism of Action

Egfr-IN-106 functions by competitively binding to the ATP pocket of the EGFR kinase domain.
This interaction is stabilized by the formation of hydrogen bonds between the quinazoline ring
of the inhibitor and the backbone of Met793 in the hinge region of EGFR, a characteristic
interaction for many ATP-competitive kinase inhibitors. Additionally, the quinolone ring of Egfr-
IN-106 occupies a hydrophobic pocket and forms a hydrogen bond with Lys745. The piperidine
moiety extends into the solvent area. This binding effectively blocks the autophosphorylation of
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EGFR and subsequent activation of downstream signaling pathways, thereby inhibiting tumor

cell proliferation and survival.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Egfr-IN-106 (SMUZ106)

and its hydrochloride salt.

Chemical and Physical Properties

6-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-N-(quinolin-

IUPAC Name ] ) )
6-yl)quinazolin-4-amine

Molecular Formula C29H28N6

Molecular Weight 472.58 g/mol

Binding Free Energy (to EGFR)

-18.85 kcal/mol[1]

In Vitro Efficacy

IC50 (EGFR Kinase) 44.1 nM[1]
IC50 (US7MG-EGFRVIII cells) 4.36 UM[1]
IC50 (Temozolomide-resistant US7MG cells) 7.86 uM[1]
IC50 (HER2 Kinase) 874 nM[1]
IC50 (HER4 Kinase) 930 nM[1]

Pharmacokinetic and Toxicological Data
(Hydrochloride Salt)

Absolute Bioavailability (in vivo)

51.97%[1]

LD50 (in vivo)

>5000 mg/kg[1]

Experimental Protocols
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Detailed methodologies for the key experiments cited in the evaluation of Egfr-IN-106 are
provided below.

MTT Assay for Cell Viability

This assay determines the cytotoxic effects of Egfr-IN-106 on glioblastoma cell lines.

Cell Seeding: Plate US7MG and U87MG-EGFRuVIII cells in 96-well plates at a density of 5 x
103 cells per well and incubate for 24 hours.

» Compound Treatment: Treat the cells with varying concentrations of Egfr-IN-106 and
incubate for 72 hours.

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for an
additional 4 hours at 37 °C.

e Formazan Solubilization: Remove the supernatant and add 150 pL of dimethyl sulfoxide
(DMSO) to each well.

o Absorbance Measurement: Shake the plates for 10 minutes to dissolve the formazan
crystals and measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the IC50 values based on the dose-response curves.

Colony Formation Assay

This assay assesses the long-term effect of Egfr-IN-106 on the proliferative capacity of single
cells.

e Cell Seeding: Seed U87MG and U87MG-EGFRuVIII cells into 6-well plates at a density of 500
cells per well.

« Compound Treatment: After 24 hours, treat the cells with different concentrations of Egfr-IN-
106.

 Incubation: Culture the cells for approximately two weeks, replacing the medium with fresh
medium containing the compound every three days.
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o Colony Fixation and Staining: When visible colonies have formed, wash the cells with PBS,
fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 30
minutes.

e Colony Counting: Count the number of colonies containing more than 50 cells.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

This method is used to determine the effect of Egfr-IN-106 on cell cycle progression and
apoptosis induction.

e Cell Treatment: Treat US7MG and U87MG-EGFRuvIII cells with various concentrations of
Egfr-IN-106 for 48 hours.

o Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
 Fixation: For cell cycle analysis, fix the cells in 70% ethanol overnight at 4 °C.
e Staining:

o Cell Cycle: Resuspend the fixed cells in a staining solution containing propidium iodide
(PI) and RNase A.

o Apoptosis: Resuspend fresh, unfixed cells in binding buffer and stain with an Annexin V-
FITC and Pl apoptosis detection kit according to the manufacturer's instructions.

e Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blotting for EGFR Phosphorylation
This technique is employed to measure the inhibition of EGFR phosphorylation by Egfr-IN-106.

e Cell Lysis: Treat US7MG and U87MG-EGFRuvIII cells with different concentrations of Egfr-IN-
106 for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase
inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA
protein assay.
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o SDS-PAGE: Separate equal amounts of protein (30 pg) on a 10% SDS-polyacrylamide gel.

» Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF)
membrane.

e Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween
20 (TBST) for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary
antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Akt, total Akt, phospho-
Erk1/2, total Erk1/2, and (-actin.

e Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-
conjugated secondary antibodies for 1 hour at room temperature.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.
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Signaling Pathway Diagram

Intracellular Space

Extracellular Space Ras-Raf-MEK-ERK Pathway

Binds Cell M i b Activates GRB2/SOS Cell Proliferation
— |
Tnhibits @ PI3K-Akt Pathway

Rl (ATP-binding site) = * Activates

Click to download full resolution via product page

Caption: EGFR signaling pathway and the inhibitory action of Egfr-IN-106.
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Experimental Workflow Diagram
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Caption: Workflow for Western Blot analysis of EGFR phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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